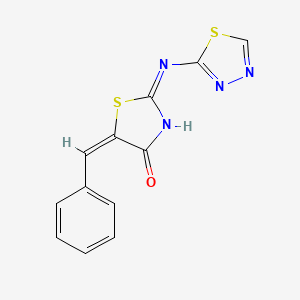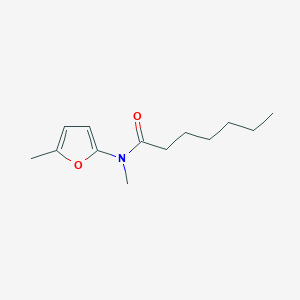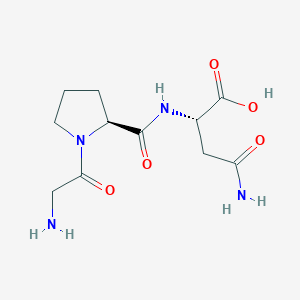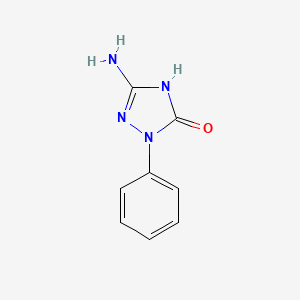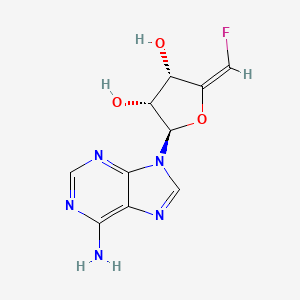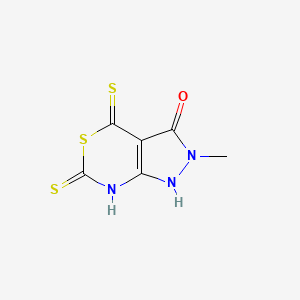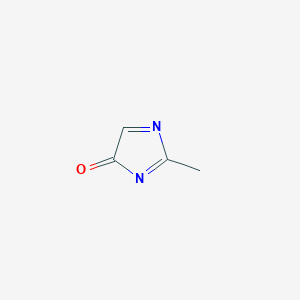
2-Methyl-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4H-imidazol-4-one is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in various fields, including medicinal chemistry, natural products, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-imidazol-4-one typically involves the condensation of a diketone with an amidine or guanidine under basic conditions. One common method is the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The scalability of these methods allows for the efficient production of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-4H-imidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl group and the nitrogen atoms in the ring structure .
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon adjacent to the carbonyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-4H-imidazol-4-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. The compound can act as a proteasome modulator, influencing protein degradation pathways. Additionally, its presence as an AGE suggests its involvement in glycation processes, which can impact cellular function and health .
Comparación Con Compuestos Similares
Imidazol-2-one: Another isomer of imidazolone with the carbonyl group at a different position.
Histidine: An amino acid that contains an imidazole ring, similar to the imidazolone structure.
Creatinine: A waste product in the body that also features an imidazolone ring
Uniqueness: 2-Methyl-4H-imidazol-4-one is unique due to its specific substitution pattern and its ability to participate in a variety of chemical reactions. Its applications in medicinal chemistry and its role as an AGE further distinguish it from other similar compounds .
Propiedades
Número CAS |
110064-77-2 |
|---|---|
Fórmula molecular |
C4H4N2O |
Peso molecular |
96.09 g/mol |
Nombre IUPAC |
2-methylimidazol-4-one |
InChI |
InChI=1S/C4H4N2O/c1-3-5-2-4(7)6-3/h2H,1H3 |
Clave InChI |
TUYLBWPJHXNJBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)
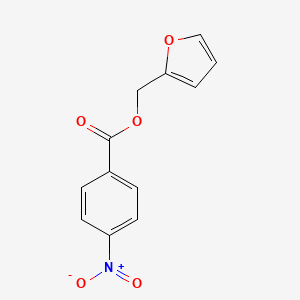
![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)
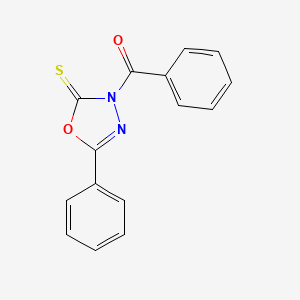
![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)
![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)
![2-[(1E,3E,5E)-6-(furan-2-yl)-3,4-dimethoxyhexa-1,3,5-trienyl]furan](/img/structure/B12912711.png)
